(3E)-3-{[(2,4-Dimethoxyphenyl)formamido]imino}-N-phenylbutanamide
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Overview
Description
(3E)-3-{[(2,4-Dimethoxyphenyl)formamido]imino}-N-phenylbutanamide is an organic compound characterized by its unique structure, which includes a formamido group attached to a dimethoxyphenyl ring and an imino group linked to a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2,4-Dimethoxyphenyl)formamido]imino}-N-phenylbutanamide typically involves the following steps:
Formation of the Formamido Intermediate: The initial step involves the reaction of 2,4-dimethoxyaniline with formic acid to form the formamido intermediate.
Imination Reaction: The formamido intermediate is then subjected to an imination reaction with an appropriate aldehyde or ketone to form the imino group.
Coupling with Phenylbutanamide: The final step involves coupling the imino intermediate with phenylbutanamide under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2,4-Dimethoxyphenyl)formamido]imino}-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(3E)-3-{[(2,4-Dimethoxyphenyl)formamido]imino}-N-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2,4-Dimethoxyphenyl)formamido]imino}-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido and imino groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-{[(2,4-Dimethoxyphenyl)formamido]imino}-N-methylbutanamide: Similar structure but with a methyl group instead of a phenyl group.
(3E)-3-{[(2,4-Dimethoxyphenyl)formamido]imino}-N-ethylbutanamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(3E)-3-{[(2,4-Dimethoxyphenyl)formamido]imino}-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(E)-(4-anilino-4-oxobutan-2-ylidene)amino]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H21N3O4/c1-13(11-18(23)20-14-7-5-4-6-8-14)21-22-19(24)16-10-9-15(25-2)12-17(16)26-3/h4-10,12H,11H2,1-3H3,(H,20,23)(H,22,24)/b21-13+ |
InChI Key |
MVIXSDDKGYDEFC-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)OC)OC)/CC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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